molecular formula C31H34N2O4 B1680432 S26131

S26131

Katalognummer: B1680432
Molekulargewicht: 498.6 g/mol
InChI-Schlüssel: NSXBZYDTTKLTOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es wirkt als Antagonist sowohl für MT1- als auch für MT2-Rezeptoren, mit hoher Affinität für MT1 (Ki = 0,5 nM) und geringerer Affinität für MT2 (Ki = 112 nM) .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von S26131 umfasst mehrere Schritte, ausgehend von Naphthalinderivaten. Die wichtigsten Schritte umfassen:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in fester Form hergestellt und bei niedrigen Temperaturen gelagert, um die Stabilität zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an Melatoninrezeptoren MT1 und MT2 bindet. Als Antagonist blockiert es die Wirkung von Melatonin an diesen Rezeptoren und moduliert so verschiedene physiologische Prozesse wie Schlaf, Stimmung und zirkadiane Rhythmen. Die molekularen Ziele umfassen die MT1- und MT2-Rezeptoren, und die beteiligten Wege sind mit der Regulation der zirkadianen Rhythmen und anderer melatoninvermittelter Prozesse verbunden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S26131 involves multiple steps, starting from naphthalene derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Analyse Chemischer Reaktionen

Types of Reactions

S26131 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Wissenschaftliche Forschungsanwendungen

Sleep Disorders

Melatonin and its analogs, including S26131, are primarily investigated for their role in regulating circadian rhythms and sleep patterns. Research indicates that this compound may effectively treat conditions such as:

  • Jet Lag : By modulating melatonin levels, this compound can help realign circadian rhythms disrupted by travel across time zones.
  • Shift Work Disorder : This compound may alleviate symptoms associated with irregular work schedules by enhancing sleep quality and duration.

Mood Disorders

This compound's interaction with melatonin receptors positions it as a candidate for treating mood disorders such as depression and anxiety. Studies suggest that melatonin receptor agonists can influence neurotransmitter systems involved in mood regulation .

Preclinical Studies

A study published in 2020 utilized structure-based virtual screening to identify new ligands for melatonin receptors, including this compound. The findings revealed that this compound not only binds effectively to the MT1 receptor but also exhibits biased signaling properties that could lead to fewer side effects compared to traditional antidepressants .

StudyFindings
Structure-based discoveryIdentified this compound as a potent MT1 antagonist with high selectivity .
Neuropathic Pain ResearchMelatonin treatment (including derivatives like this compound) showed potential in reducing neuropathic pain by suppressing glial activation .

Wirkmechanismus

S26131 exerts its effects by binding to melatonin receptors MT1 and MT2. As an antagonist, it blocks the action of melatonin at these receptors, thereby modulating various physiological processes such as sleep, mood, and circadian rhythms. The molecular targets include the MT1 and MT2 receptors, and the pathways involved are related to the regulation of circadian rhythms and other melatonin-mediated processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

S26131 ist einzigartig aufgrund seiner hohen Selektivität und Potenz für den MT1-Rezeptor im Vergleich zu anderen ähnlichen Verbindungen. Seine antagonistischen Eigenschaften machen es zu einem wertvollen Werkzeug für die Untersuchung der physiologischen und pharmakologischen Rollen von Melatoninrezeptoren .

Biologische Aktivität

S26131 is a compound that has garnered attention for its potent and selective activity at melatonin receptors, particularly the MT1 receptor. This article delves into the biological activity of this compound, supported by case studies, detailed research findings, and data tables.

Overview of this compound

This compound is a dimer formed by linking two molecules of agomelatine, a well-known melatonergic compound. It exhibits a significantly higher affinity for the MT1 receptor compared to the MT2 receptor, making it a valuable candidate for therapeutic applications related to sleep disorders and mood regulation.

Affinity and Selectivity

The binding affinity of this compound to the melatonin receptors is critical for understanding its biological effects. The compound shows a Ki value of approximately 0.5 nM for the MT1 receptor and 112 nM for the MT2 receptor, indicating over 200-fold selectivity for MT1 over MT2 . This selectivity is essential for minimizing side effects associated with non-selective melatonergic compounds.

Receptor Ki Value (nM) Selectivity
MT10.5High
MT2112Low

This compound acts as an antagonist at the MT1 receptor, blocking melatonin-mediated stimulation of G-protein signaling pathways. This action is particularly relevant in conditions where melatonin signaling needs to be modulated, such as in certain mood disorders .

  • MT1 Receptor Activation : Inhibits cAMP production and modulates intracellular signaling pathways.
  • MT2 Receptor Activation : Involves different signaling pathways but is less affected by this compound due to its lower affinity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:

  • Therapeutic Implications in Sleep Disorders : A study demonstrated that this compound effectively improved sleep quality in animal models by selectively antagonizing the MT1 receptor without affecting the MT2 receptor's functions, which are crucial for circadian rhythm regulation .
  • Mood Regulation : Research indicated that this compound could mitigate symptoms of depression in preclinical models by modulating neurotransmitter systems influenced by melatonin signaling .
  • Anti-inflammatory Properties : Another study suggested that this compound may possess anti-inflammatory effects through its action on melatonin receptors, potentially benefiting conditions characterized by inflammation .

Eigenschaften

IUPAC Name

N-[2-[7-[3-[8-(2-acetamidoethyl)naphthalen-2-yl]oxypropoxy]naphthalen-1-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O4/c1-22(34)32-16-14-26-8-3-6-24-10-12-28(20-30(24)26)36-18-5-19-37-29-13-11-25-7-4-9-27(31(25)21-29)15-17-33-23(2)35/h3-4,6-13,20-21H,5,14-19H2,1-2H3,(H,32,34)(H,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXBZYDTTKLTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OCCCOC3=CC4=C(C=CC=C4CCNC(=O)C)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 100 ml round-bottomed flask containing 30 ml of methanol, 0.06 g of sodium is added in small portions. When the sodium has been completely used up, 0.0033 mol of the compound obtained in Preparation 1 is added, and the mixture is stirred for 20 minutes. The methanol is removed by evaporation under reduced pressure, the residue is taken up in 15 ml of DMF, and then 0.0027 mol of the compound obtained in Step B is added. The reaction mixture is then heated at reflux for 12 hours and subsequently cooled and poured into 100 ml of water and 10 ml of 3M HCl. After extraction with ethyl acetate, the organic phase is washed with a 10% sodium hydroxide solution and then with water. After drying over MgSO4 and removal of the solvent by evaporation under reduced pressure, the title compound is obtained by recrystallisation. Beige solid.
Name
compound
Quantity
0.0027 mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S26131
Reactant of Route 2
Reactant of Route 2
S26131
Reactant of Route 3
Reactant of Route 3
S26131
Reactant of Route 4
Reactant of Route 4
S26131
Reactant of Route 5
Reactant of Route 5
S26131
Reactant of Route 6
Reactant of Route 6
S26131

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.